molecular formula C18H25FN2O2 B3816983 1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane

1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane

Cat. No. B3816983
M. Wt: 320.4 g/mol
InChI Key: XYRWQHBHBWMJQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of diazepanes, which are known for their anxiolytic and sedative effects. CFM-2 has been found to exhibit a range of pharmacological activities, including antitumor, anti-inflammatory, and analgesic properties.

Scientific Research Applications

1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. 1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, 1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane has been found to exhibit anxiolytic and sedative effects, suggesting its potential use as a treatment for anxiety disorders and insomnia.

Mechanism of Action

The exact mechanism of action of 1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane is not fully understood. However, it has been proposed that 1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane exerts its pharmacological effects by modulating the activity of various neurotransmitter systems in the brain. For example, 1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane has been found to enhance the activity of the GABAergic system, which is known to have anxiolytic and sedative effects. 1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane has also been shown to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.
Biochemical and Physiological Effects
1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane inhibits the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. 1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and prostaglandins. In addition, 1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane has been shown to have anxiolytic and sedative effects in animal models, suggesting its potential use as a treatment for anxiety disorders and insomnia.

Advantages and Limitations for Lab Experiments

1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, 1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane has been extensively studied, and its pharmacological properties have been well characterized. However, 1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane also has some limitations for lab experiments. Its mechanism of action is not fully understood, and its pharmacokinetics and toxicity profile have not been extensively studied.

Future Directions

There are several future directions for research on 1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane. One potential area of research is the development of 1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane derivatives with improved pharmacological properties. For example, 1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane derivatives that exhibit higher selectivity for specific neurotransmitter systems or have improved pharmacokinetics could be developed. Another potential area of research is the investigation of 1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane as a potential treatment for other diseases, such as Alzheimer's disease or Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action of 1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane and its potential toxicity profile.

properties

IUPAC Name

cyclobutyl-[4-[(2-fluoro-3-methoxyphenyl)methyl]-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O2/c1-23-16-8-3-7-15(17(16)19)13-20-9-4-10-21(12-11-20)18(22)14-5-2-6-14/h3,7-8,14H,2,4-6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRWQHBHBWMJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)CN2CCCN(CC2)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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